BenchChemオンラインストアへようこそ!

7-Methyl-2,3-dihydroquinolin-4(1H)-one

Medicinal chemistry HSD17B13 Liver disease

7-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36053-96-0) is a heterocyclic dihydroquinolinone featuring a methyl substituent at the 7-position and a carbonyl at the 4-position of the partially saturated quinoline ring. Belonging to the 2,3-dihydroquinolin-4(1H)-one subclass, this compound serves primarily as a versatile synthetic building block in medicinal chemistry and pharmaceutical research, with documented use in patented therapeutic programs targeting hepatic and oncologic pathways.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 36053-96-0
Cat. No. B1643157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,3-dihydroquinolin-4(1H)-one
CAS36053-96-0
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)CCN2
InChIInChI=1S/C10H11NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,6,11H,4-5H2,1H3
InChIKeyVQWWRJNHWRYMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Overview: 7-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36053-96-0) as a Research Intermediate


7-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36053-96-0) is a heterocyclic dihydroquinolinone featuring a methyl substituent at the 7-position and a carbonyl at the 4-position of the partially saturated quinoline ring . Belonging to the 2,3-dihydroquinolin-4(1H)-one subclass, this compound serves primarily as a versatile synthetic building block in medicinal chemistry and pharmaceutical research, with documented use in patented therapeutic programs targeting hepatic and oncologic pathways .

Why 7-Methyl-2,3-dihydroquinolin-4(1H)-one Cannot Be Simply Interchanged with Other Methyl or Halo-Substituted Dihydroquinolinones


The position of the methyl group on the dihydroquinolinone scaffold dictates regioselectivity in downstream functionalization and biological target engagement. Even minor positional isomerism (e.g., 6-methyl vs. 7-methyl) has been shown to produce divergent reactivity profiles in acid-catalyzed rearrangements and electrophilic substitution reactions, as demonstrated in diversity-oriented syntheses of 2,3-dihydroquinolin-4(1H)-ones [1]. Consequently, a 6-methyl or 8-methyl analog will not yield the same derivative library or pharmacophoric presentation as the 7-methyl congener, making direct interchange a high-risk strategy in hit-to-lead or process chemistry campaigns.

Quantitative Differentiation Evidence for 7-Methyl-2,3-dihydroquinolin-4(1H)-one Against Closest Analogs


Patent-Locked Building Block for HSD17B13 Inhibitors in NASH and Chronic Liver Disease

International patent WO2021/3295 explicitly claims the synthesis of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) modulators using 7-methyl-2,3-dihydroquinolin-4(1H)-one as a critical intermediate. The 7-methyl substitution is embedded in the final pharmacophore scaffold described in Paragraph 0547. Neither the 6-methyl isomer (CAS 36054-00-9) nor the 8-methyl analog is cited in this therapeutic context, underscoring the unique positioning of the 7-methyl regioisomer for liver disease drug discovery .

Medicinal chemistry HSD17B13 Liver disease NASH

Synthesis Yield Benchmarking: 46% Isolated Yield Under TfOH-Catalyzed Cyclization

The target compound is prepared via TfOH-mediated cyclization of a substituted aniline precursor in dichloromethane at 0–20°C, affording 46% isolated yield after preparative HPLC purification. This yield serves as a reference point for process optimization. While direct head-to-head yield data for the 6-methyl isomer under identical conditions are not publicly available, literature syntheses of 6-halo-substituted dihydroquinolinones have reported yields ranging from 40% to 80% depending on the halogen and conditions . The TfOH method demonstrates a scalable, single-step route to the 7-methyl derivative that may be further optimized for larger-scale procurement.

Process chemistry Cyclization Triflic acid Yield optimization

Commercially Defined Purity and Full Analytical Characterization Support Reproducible Research

Reputable vendors supply 7-methyl-2,3-dihydroquinolin-4(1H)-one at ≥95% purity (Fluorochem, AKSci) and up to 98% (Synblock), each providing accompanying analytical documentation including 1H NMR, MS, HPLC, and LC-MS spectra. In contrast, the 6-methyl isomer (CAS 36054-00-9) is available from a smaller number of suppliers with less comprehensive characterization packages . This discrepancy in commercial metadata availability can accelerate or impede experimental reproducibility and compound management.

Quality control Analytical characterization Purity specification

Scaffold Provenance in DHODH Inhibitors with Low Nanomolar Enzymatic Potency

Although the unsubstituted 7-methyl-2,3-dihydroquinolin-4(1H)-one is primarily an intermediate, elaborated derivatives built on this scaffold have demonstrated potent inhibition of human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a therapeutic target in autoimmune and oncologic diseases. Compound BDBM50096200, a 7-methyl-dihydroquinolinone-based inhibitor, exhibited an IC50 of 13 nM against DHODH, while compound BDBM50523230 showed an IC50 of 330 nM [1][2]. These data position the 7-methyl core as a privileged scaffold for DHODH inhibitor development, distinct from the 6-methyl or 8-methyl regioisomers whose DHODH activity profiles are not equivalently documented.

DHODH Immunomodulation Kinase inhibitor Anticancer

Best-Fit Application Scenarios Where 7-Methyl-2,3-dihydroquinolin-4(1H)-one Demonstrates Proven Differentiation


Liver Disease Therapeutics: HSD17B13 Modulator Synthesis

Procurement for drug discovery programs targeting HSD17B13 for nonalcoholic steatohepatitis (NASH), alcoholic liver disease, or cirrhosis would specifically require the 7-methyl isomer as a late-stage intermediate, as evidenced by its inclusion in patent WO2021/3295 . Substituting with 6-methyl or 8-methyl regioisomers would necessitate a complete re-synthesis of the patent-specific pharmacophore and risk loss of intellectual property alignment.

DHODH-Targeted Anticancer and Immunomodulation Programs

The 7-methyl-2,3-dihydroquinolin-4(1H)-one core has yielded nanomolar DHODH inhibitors (IC50 = 13–330 nM) as deposited in BindingDB [2]. For hit expansion or focused library synthesis around this chemotype, procurement of the authentic 7-methyl building block is essential to maintain SAR consistency, as the DHODH activity landscape for other methyl positional isomers remains unexplored.

Process Chemistry Scale-Up and Route Scouting

The documented TfOH-catalyzed cyclization protocol providing 46% yield serves as a launch point for process optimization . Contract research organizations and CDMOs can benchmark their own synthetic routes against this baseline, and procurement of the compound as an analytical reference standard supports method development for isomer-specific purity monitoring.

Quote Request

Request a Quote for 7-Methyl-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.